molecular formula C20H28Cl2N2O3 B2891080 1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride CAS No. 465535-21-1

1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride

Cat. No.: B2891080
CAS No.: 465535-21-1
M. Wt: 415.36
InChI Key: DXERFKCHKWYEPE-UHFFFAOYSA-N
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Description

1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride is a useful research compound. Its molecular formula is C20H28Cl2N2O3 and its molecular weight is 415.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structural similarities to "1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride" have demonstrated significant anticancer properties. For instance, phenolic compounds isolated from the wood of Millettia leucantha, which share a common phenolic structure, exhibited strong cytotoxicity against tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011). This suggests potential anticancer research applications for our compound of interest, emphasizing the importance of the phenolic structure in bioactivity.

Antimicrobial and Antiradical Activity

Derivatives similar to "this compound" have shown promising antimicrobial and antiradical activities. A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds including beta-blockers, reported antimicrobial and antioxidant capabilities, although at lower levels compared to certain beta-blockers (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020). These findings highlight the potential of our compound for developing antimicrobial and antioxidant agents, considering the structural similarities.

Antidepressant and Anxiolytic Effects

Research on phenylpiperazine derivatives, which are structurally related to our compound, has revealed significant antidepressant and anxiolytic effects. For instance, phenylpiperazine derivatives exhibited high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, along with full 5-HT1A and 5-HT7 receptor antagonism, indicating potent antidepressant-like activity (Pytka et al., 2015). This suggests the potential of "this compound" in psychiatric and neurological research, particularly in exploring new treatments for depression and anxiety.

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations have provided insights into the interaction mechanisms of structurally related compounds with biological targets. For example, research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol revealed significant biological effects predicted through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020). Such studies underscore the importance of computational methods in understanding the bioactivity of compounds like "this compound," facilitating the discovery of novel therapeutic agents.

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3.2ClH/c1-24-19-7-9-20(10-8-19)25-16-18(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17;;/h2-10,18,23H,11-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERFKCHKWYEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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